
N-(2-benzoyl-4-bromophenyl)-4-(methylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-benzoyl-4-bromophenyl)-4-(methylsulfonyl)benzamide is a compound that has garnered interest in various fields of chemistry due to its unique structural and chemical properties. It is part of a broader class of compounds known for their diverse applications in materials science, organic synthesis, and potentially in pharmacology, although drug-related aspects are excluded from this discussion.
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including condensation reactions, amidation, and sulfonation. Techniques such as sodium borohydride reduction, crystallization under specific conditions, and the use of catalysts like LDA or palladium-catalyzed cross-coupling reactions are common in the synthesis process of similar complex molecules (Gangapuram & Redda, 2009).
Molecular Structure Analysis
Molecular structure determination of compounds within this category often utilizes X-ray diffraction, demonstrating how crystallography plays a crucial role in understanding the geometric and electronic structure of such molecules. For instance, a related compound's crystal structure was analyzed, revealing significant insights into its molecular geometry and intermolecular interactions (Etsè, Zaragoza, & Pirotte, 2019).
Chemical Reactions and Properties
Compounds like this compound are involved in various chemical reactions, highlighting their reactivity and functional group transformations. They participate in reactions such as nucleophilic substitutions and are capable of forming complexes with metals, indicative of their versatile chemical properties (Binzet, Külcü, Flörke, & Arslan, 2009).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, are critical for understanding the behavior of these compounds under different conditions. Techniques like single-crystal X-ray diffraction provide valuable data on the crystallographic parameters, which are essential for the synthesis and application of these molecules (Luo & Huang, 2004).
Chemical Properties Analysis
Detailed chemical properties, such as reactivity with various reagents, stability under different conditions, and the potential for further functionalization, are areas of significant interest. Studies on related compounds have shed light on their electron-donating and withdrawing effects, the influence of substituents on reactivity, and their potential to undergo a wide range of chemical transformations (Saeed, Rashid, Bhatti, & Jones, 2010).
Applications De Recherche Scientifique
Electrophysiological Activity
N-substituted benzamide derivatives, including molecules similar to N-(2-benzoyl-4-bromophenyl)-4-(methylsulfonyl)benzamide, have been synthesized and evaluated for their cardiac electrophysiological activities. These compounds have been found to show potency in vitro comparable to other selective class III agents used in clinical trials, indicating their potential in developing treatments for cardiac arrhythmias (Morgan et al., 1990).
Inhibition of Carbonic Anhydrases
Certain aromatic sulfonamide compounds have been synthesized and evaluated as inhibitors of carbonic anhydrase (CA) isoenzymes, which are enzymes involved in various physiological functions including respiration and acid-base balance. These inhibitors, including this compound derivatives, show promising nanomolar inhibition of these enzymes, suggesting their potential use in treating disorders related to dysfunctional carbonic anhydrase activity (Supuran et al., 2013).
Antipathogenic Activity
Thiourea derivatives, including those structurally related to this compound, have been synthesized and evaluated for their antipathogenic activity. These compounds have shown significant activity against pathogenic strains, especially Pseudomonas aeruginosa and Staphylococcus aureus. The results indicate the potential of these compounds to be further developed as antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Serotonin 4 Receptor Agonist Activity
Benzamide derivatives with structural similarities to this compound have been synthesized and evaluated for their serotonin 4 (5-HT(4)) receptor agonist activity. These compounds have shown promising profiles for gastrointestinal motility, making them potential candidates for treating gastrointestinal disorders (Sonda et al., 2003).
Propriétés
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrNO4S/c1-28(26,27)17-10-7-15(8-11-17)21(25)23-19-12-9-16(22)13-18(19)20(24)14-5-3-2-4-6-14/h2-13H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBYFZNOFGCZGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


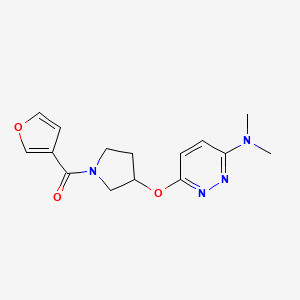
![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B2479952.png)
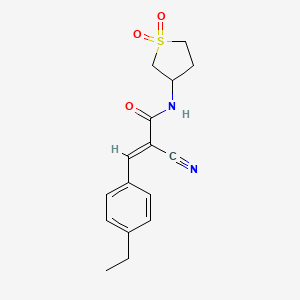
![N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2479954.png)
![1-Methyl-9-oxa-1-azaspiro[5.5]undecan-4-one](/img/structure/B2479955.png)
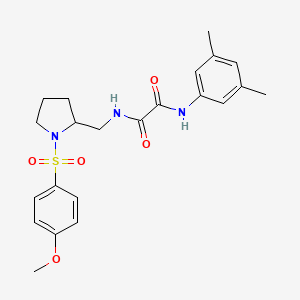
![N-(2-methoxyphenyl)-2,5-dimethyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2479957.png)
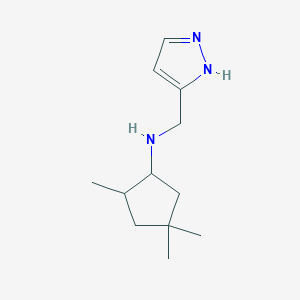

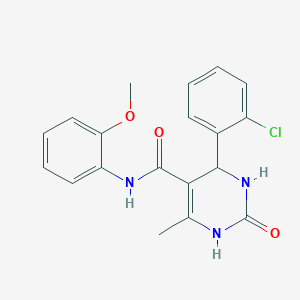
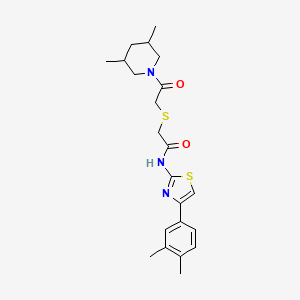

![N-(1-Cyano-2,2-dimethylcyclopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2479971.png)